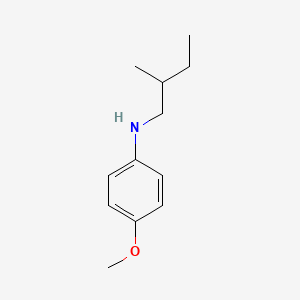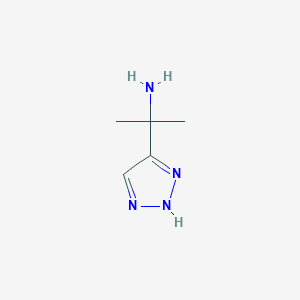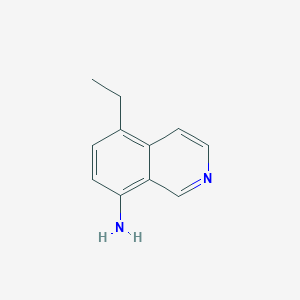![molecular formula C13H17Cl2NS B13260737 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13260737.png)
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine is a chemical compound with the molecular formula C13H17Cl2NS It is known for its unique structure, which includes a piperidine ring attached to a 2,6-dichlorophenyl group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 2,6-dichlorothiophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chlorine atom from the 2-chloroethylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the piperidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives, modified piperidine rings.
Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This can result in various physiological effects, including potential therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}azepane: Similar structure but with an azepane ring instead of a piperidine ring.
Uniqueness
2-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine is unique due to its specific combination of a piperidine ring and a 2,6-dichlorophenyl group linked by a sulfanyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C13H17Cl2NS |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C13H17Cl2NS/c14-11-5-3-6-12(15)13(11)17-9-7-10-4-1-2-8-16-10/h3,5-6,10,16H,1-2,4,7-9H2 |
InChI Key |
IOFRYYBJHCPYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCSC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
![2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13260663.png)
![2-{[(2-Ethoxyethyl)amino]methyl}phenol](/img/structure/B13260675.png)
![1-{[(1,2,3-Thiadiazol-4-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13260683.png)
amine](/img/structure/B13260687.png)




![Butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13260729.png)

![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13260735.png)


